- Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic Pathway, Journal of the American Chemical Society, 2012, 134(30), 12402-12405
Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)
90674-26-3 structure
Product Name:3-Methoxy-5-methylbenzaldehyde
Número CAS:90674-26-3
MF:C9H10O2
Megavatios:150.174502849579
MDL:MFCD11046639
CID:827099
PubChem ID:11094797
Update Time:2024-10-26
3-Methoxy-5-methylbenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 3-Methoxy-5-methylbenzaldehyde
- 3-Methoxy-5-methylbenzaldehyd
- 3-methoxy-5-methyl-benzaldehyde
- Benzaldehyde, 3-methoxy-5-methyl-
- AGEOJPQWDHZBRF-UHFFFAOYSA-N
- FCH887504
- 5100AC
- CM11998
- AB63000
- AS05606
- AX8222953
- 3-Methoxy-5-methylbenzaldehyde (ACI)
- m-Anisaldehyde, 5-methyl- (7CI)
- 90674-26-3
- SCHEMBL5883049
- DTXSID80454921
- CL9236
- SY104407
- DB-078772
- CS-0153250
- AKOS006307612
- Z1198308161
- AS-10314
- EN300-195986
- MFCD11046639
-
- MDL: MFCD11046639
- Renchi: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3
- Clave inchi: AGEOJPQWDHZBRF-UHFFFAOYSA-N
- Sonrisas: O=CC1C=C(C)C=C(OC)C=1
Atributos calculados
- Calidad precisa: 150.06800
- Masa isotópica única: 150.068079557g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 134
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 26.3
- Xlogp3: 1.7
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.062±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: No data available
- Punto de ebullición: 95 ºC (0.11 Torr)
- Punto de inflamación: 112.0±15.3 ºC,
- índice de refracción: 1.5475 (20 ºC)
- Disolución: Very 微溶 (0.57 g/L) (25 ºC),
- PSA: 26.30000
- Logp: 1.81610
- Presión de vapor: 0.0±0.5 mmHg at 25°C
3-Methoxy-5-methylbenzaldehyde Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at room temperature
3-Methoxy-5-methylbenzaldehyde Datos Aduaneros
- Código HS:2912499000
- Datos Aduaneros:
中国海关编码:
2912499000概述:
2912499000. 其他醛醚、醛酚及含其他含氧基的醛. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 四聚甲醛报明外观
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Methoxy-5-methylbenzaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-200mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95+% | 200mg |
45.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-1g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95+% | 1g |
197.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-5g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95+% | 5g |
924.0CNY | 2021-07-14 | |
| Fluorochem | 038673-1g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 1g |
£51.00 | 2022-03-01 | |
| Fluorochem | 038673-5g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 5g |
£144.00 | 2022-03-01 | |
| Fluorochem | 038673-25g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 25g |
£414.00 | 2022-03-01 | |
| Alichem | A014000452-5g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 5g |
$650.43 | 2023-08-31 | |
| Ambeed | A253581-250mg |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 250mg |
$11.0 | 2025-04-15 | |
| Ambeed | A253581-1g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 1g |
$22.0 | 2025-04-15 | |
| Ambeed | A253581-5g |
3-Methoxy-5-methylbenzaldehyde |
90674-26-3 | 95% | 5g |
$73.0 | 2025-04-15 |
3-Methoxy-5-methylbenzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt
1.2 -78 °C; -78 °C → rt
Referencia
- A Concise Approach to Anthraquinone-Xanthone Heterodimers, Journal of the American Chemical Society, 2018, 140(15), 5065-5068
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Water
Referencia
- Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone Products, Organic Letters, 2020, 22(8), 2914-2919
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Formaldehyde , Hexamethylenetetramine Solvents: Ethanol , Water
Referencia
- Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes), Chemische Berichte, 1988, 121(7), 1307-13
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 15 min, rt
Referencia
- The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus source, Synthesis, 2007, (1), 65-74
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
- Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinones, European Journal of Organic Chemistry, 2001, (1), 163-171
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Chlorobenzene , Oxygen Catalysts: Cobalt diacetate , N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 - 24 h, rt
Referencia
- Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol, Angewandte Chemie, 2017, 56(21), 5912-5915
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt
Referencia
- An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl esters, Journal of Organic Chemistry, 2010, 75(10), 3507-3510
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Hydroxyphthalimide , Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ; 10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referencia
- Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis Reactions, European Journal of Organic Chemistry, 2022, 2022(24),
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Oxygen , Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ; 12 h, rt
Referencia
- Selective Electrochemical Oxygenation of Alkylarenes to Carbonyls, Organic Letters, 2021, 23(19), 7445-7449
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Ethanol , Sodium Solvents: Ethanol , 2-Nitropropane
Referencia
- Total syntheses of O4,O9-dimethylstealthins A and C 1, Journal of the Chemical Society, 1998, (2), 203-210
3-Methoxy-5-methylbenzaldehyde Raw materials
- 1-Bromo-3-methoxy-5-methylbenzene
- Benzene, 1-methoxy-3-(methoxymethyl)-5-methyl-
- 3,5-Dimethylanisole
- (3-Methoxy-5-methylphenyl)methanol
- 1-(Bromomethyl)-3-methoxy-5-methylbenzene
3-Methoxy-5-methylbenzaldehyde Preparation Products
3-Methoxy-5-methylbenzaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde
Número de pedido:A853322
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:45
Precio ($):309.0/1125.0
Correo electrónico:sales@amadischem.com
3-Methoxy-5-methylbenzaldehyde Literatura relevante
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):309.0/1125.0